

Application Notes & Protocols for the Quantification of 6-Prenylquercetin-3-Me Ether

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Compound of Interest		
Compound Name:	6-Prenylquercetin-3-Me ether	
Cat. No.:	B15578075	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Prenylquercetin-3-Me ether is a prenylated flavonoid, a class of compounds of significant interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and precise quantification of this compound in various matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for research and development. This document provides detailed application notes and protocols for the quantification of **6-Prenylquercetin-3-Me ether** using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this exact molecule are not widely published, the following protocols are based on established and validated methods for structurally similar prenylated flavonoids and quercetin derivatives.[1][2][3][4][5]

Analytical Methods Overview

The primary analytical techniques for the quantification of prenylated flavonoids are reverse-phase HPLC and LC-MS/MS.[1][2] HPLC-UV offers a robust and widely accessible method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.

Data Presentation: Comparison of Analytical Methods



The following table summarizes typical performance characteristics for the quantification of related flavonoids using HPLC-UV and LC-MS/MS, providing an expected range for a validated **6-Prenylquercetin-3-Me ether** method.

Parameter	HPLC-UV	LC-MS/MS
Limit of Detection (LOD)	0.1 - 1 μg/mL	0.001 - 0.1 ng/mL
Limit of Quantification (LOQ)	0.5 - 5 μg/mL	0.01 - 0.5 ng/mL
**Linearity (R²) **	> 0.999	> 0.99
Accuracy (% Recovery)	90 - 110%	95 - 105%
Precision (% RSD)	< 5%	< 15%
Selectivity	Moderate	High
Matrix Effects	Low to Moderate	Can be significant

Note: These values are indicative and will require experimental validation for **6-Prenylquercetin-3-Me ether**.

Experimental Protocols Protocol 1: Quantification by HPLC-UV

This protocol describes a general method for the quantification of **6-Prenylquercetin-3-Me ether** in a relatively clean sample matrix, such as a semi-purified plant extract or a pharmaceutical formulation.

2.1.1. Materials and Reagents

- 6-Prenylquercetin-3-Me ether reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, ultrapure)



- Formic acid or Acetic acid (analytical grade)
- Syringe filters (0.22 μm or 0.45 μm)

2.1.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Analytical balance

2.1.3. Preparation of Standards and Samples

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 6-Prenylquercetin-3-Me
 ether reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.
- Sample Preparation:
 - Solid Samples (e.g., plant material): Extract a known weight of the powdered material with methanol or ethanol using sonication or maceration. Filter the extract and evaporate the solvent. Reconstitute the residue in a known volume of the mobile phase.
 - Liquid Samples (e.g., formulation): Dilute the sample with the mobile phase to fall within the calibration curve range.
- Filter all solutions through a 0.22 μm or 0.45 μm syringe filter before injection.

2.1.4. Chromatographic Conditions

 Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).



Gradient Program:

0-5 min: 20% B

5-25 min: 20% to 80% B

25-30 min: 80% B

30-35 min: 80% to 20% B

35-40 min: 20% B (re-equilibration)

• Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Injection Volume: 10 μL

 Detection Wavelength: Based on the UV spectrum of 6-Prenylquercetin-3-Me ether (typically in the range of 280-370 nm for flavonoids).[4][6]

2.1.5. Data Analysis

- Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
- Quantify the amount of **6-Prenylquercetin-3-Me ether** in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is suitable for the sensitive and selective quantification of **6-Prenylquercetin-3-Me ether** in complex matrices like biological fluids (plasma, urine) or crude extracts.

2.2.1. Materials and Reagents



- As in Protocol 1, with the addition of an appropriate internal standard (IS), if available (e.g., a structurally similar compound not present in the sample).
- LC-MS grade solvents.

2.2.2. Instrumentation

- Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
- C18 or C8 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μm particle size).

2.2.3. Preparation of Standards and Samples

- Standard Solutions: Prepare stock and working standards as in Protocol 1, but at lower concentrations (e.g., 1 ng/mL to 1000 ng/mL). If an internal standard is used, spike it into all standards and samples at a constant concentration.
- Sample Preparation (e.g., Plasma):
 - Protein Precipitation: To 100 μL of plasma, add 300 μL of acetonitrile containing the internal standard. Vortex for 1 minute.
 - Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the initial mobile phase.

2.2.4. LC-MS/MS Conditions

- Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B
 (Acetonitrile with 0.1% formic acid). A faster gradient can often be used with UHPLC
 systems.[7]
- Flow Rate: 0.3 0.5 mL/min.



- Column Temperature: 40 °C.
- Injection Volume: 5 μL.
- Mass Spectrometry Parameters (to be optimized):
 - Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Precursor Ion (Q1): The [M+H]+ or [M-H]- of 6-Prenylquercetin-3-Me ether.
 - Product Ions (Q3): Characteristic fragment ions. For prenylated flavonoids, common fragmentations include the loss of the prenyl group and retro-Diels-Alder (RDA) fragmentation of the flavonoid core.[2][8]
 - Collision Energy (CE) and other source parameters: Optimize by infusing a standard solution.

2.2.5. Data Analysis

- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
- Use the regression equation to calculate the concentration of 6-Prenylquercetin-3-Me ether in the samples.

Visualizations Experimental Workflows



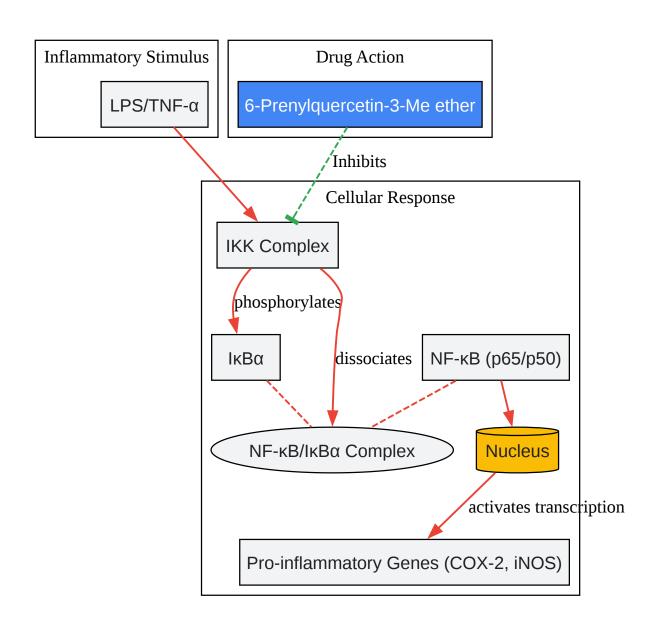


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Caption: General workflow for quantification by HPLC-UV.









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